2-[3'-(4-Methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thiazolidine ring fused with an indoline moiety, which is further connected to an acetamide group. The presence of a methoxyphenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . Another approach involves the use of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine and anhydrous dichloromethane, followed by the addition of EDCI.HCl under nitrogen protection .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often employed to improve the yield, purity, and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl and acetamide groups but lacks the spirocyclic structure.
2-(3-Methoxyphenyl)acetamide: Similar to the above compound but with a different position of the methoxy group
Uniqueness
The uniqueness of 2-(3’-(4-Methoxyphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-13-8-6-12(7-9-13)22-17(24)11-27-19(22)14-4-2-3-5-15(14)21(18(19)25)10-16(20)23/h2-9H,10-11H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFCFILTAVHTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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